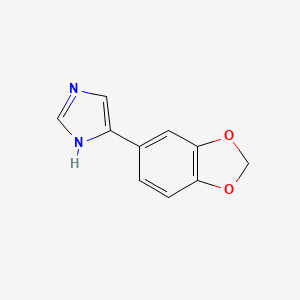

4-(1,3-Benzodioxol-5-yl)-1H-imidazole

Description

Table 1: Key Structural Features of Substituent Groups

| Feature | Imidazole Core | 1,3-Benzodioxole Substituent |

|---|---|---|

| Aromaticity | Yes | Yes |

| Electron Density | Moderate | High (due to –O–CH₂–O–) |

| Positional Linkage | C4 | C5 |

| Hybridization | sp² | sp² (benzene), sp³ (dioxole) |

This hybrid architecture is critical for the compound’s potential applications in coordination chemistry and drug design, though pharmacological data are excluded per the scope of this article.

Properties

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-2-9-10(14-6-13-9)3-7(1)8-4-11-5-12-8/h1-5H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTACKSBIELGDGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587621 | |

| Record name | 5-(2H-1,3-Benzodioxol-5-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53848-04-7 | |

| Record name | 5-(2H-1,3-Benzodioxol-5-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves constructing the imidazole ring attached to the benzodioxole aromatic system via a three-carbon spacer. A common approach starts from commercially available 1-(2H-1,3-benzodioxol-5-yl)ethanone, which undergoes a Mannich reaction to introduce an aminoalkyl side chain, followed by nucleophilic substitution with imidazole to form the target compound or its derivatives.

Stepwise Preparation Route

Step 1: Mannich Reaction

- Starting Material: 1-(2H-1,3-benzodioxol-5-yl)ethanone

- Reagents: Formaldehyde and ammonium salt or amine under acidic conditions

- Outcome: Formation of a Mannich base hydrochloride intermediate

This step introduces an aminomethyl group at the alpha position of the ketone, setting the stage for further functionalization.

Step 2: Nucleophilic Substitution with Imidazole

- Intermediate: Mannich base hydrochloride

- Reagent: Imidazole

- Conditions: Aqueous solution, mild heating

- Outcome: Substitution of the amino group with imidazole, yielding a ketone bearing the imidazole moiety

This step links the imidazole ring to the benzodioxole-containing side chain.

Step 3: Oxime Formation (Optional for Derivatives)

- Reagents: Hydroxylamine hydrochloride and potassium hydroxide in ethanol

- Outcome: Conversion of the ketone to an oxime derivative, which can serve as a precursor for further antifungal agents

This optional step is used when synthesizing oxime derivatives of this compound for enhanced biological activity.

Representative Synthetic Scheme

| Step | Reactants/Intermediates | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | 1-(2H-1,3-benzodioxol-5-yl)ethanone | Mannich reaction (formaldehyde, acid) | Mannich base hydrochloride |

| 2 | Mannich base hydrochloride | Imidazole, aqueous solution | Ketone with imidazole moiety attached |

| 3 | Ketone with imidazole moiety (optional) | Hydroxylamine hydrochloride, KOH, ethanol | Oxime derivative of this compound |

Research Findings and Characterization Data

Crystallographic Confirmation

- Single crystal X-ray diffraction analysis confirms the molecular structure and stereochemistry of the synthesized compound and its derivatives.

- The benzodioxole ring and imidazole nucleus exhibit specific dihedral angles (~20° to 44°), indicating the spatial arrangement crucial for biological activity.

- The crystal structure is stabilized by multiple hydrogen bonds, as detailed in Table 1 below.

Table 1. Hydrogen Bonding Parameters in the Crystal Structure

| Donor–Acceptor Pair | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A Angle (°) |

|---|---|---|---|---|

| O3A–H3OA···N3A | 1.00(5) | 1.73(5) | 2.722(5) | 176(6) |

| O3B–H3OB···N3B | 0.98(6) | 1.70(6) | 2.672(5) | 175(8) |

| O4–H1O4···N1A | 0.91(7) | 2.38(7) | 3.127(6) | 139(6) |

| ... | ... | ... | ... | ... |

Note: Full table includes eight hydrogen bonds stabilizing the structure.

Computational and Spectroscopic Analysis

- Density Functional Theory (DFT) calculations support the experimental structural data, showing good agreement in bond lengths, angles, and dihedral angles.

- Potential Energy Surface (PES) scans identify the most stable conformers in both gas and solution phases.

- Spectral data (IR, NMR) and molecular docking studies provide insights into the compound’s biological interaction potential.

Table 2. Selected Bond Lengths and Angles (Experimental vs. Calculated)

| Parameter | Calculated (Å or °) | Experimental (Å or °) |

|---|---|---|

| C1–C2 bond | 1.3947 Å | 1.379 Å |

| C2–C3 bond | 1.3753 Å | 1.362 Å |

| C1–C2–C3 angle | 121.40° | 121.60° |

| C1–C2–C3–C4 dihedral | –0.32° | 1.20° |

Summary of Preparation Methods

The preparation of this compound involves a multi-step synthetic process primarily based on:

- Mannich reaction to introduce the aminoalkyl side chain on the benzodioxole ketone.

- Subsequent nucleophilic substitution with imidazole to form the imidazole-linked intermediate.

- Optional oxime formation to generate derivatives with potential antifungal activity.

The synthetic methods are supported by rigorous structural characterization including X-ray crystallography and computational chemistry, ensuring the correct molecular configuration and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-yl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenated reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 4-(1,3-benzodioxol-5-yl)-1H-imidazole exhibit promising anticancer properties. In a study by Zhang et al. (2023), compounds were tested against various cancer cell lines, showing significant cytotoxicity with IC50 values ranging from 2.57 to 4.28 µg/mL against specific targets . These findings suggest potential for further development as anticancer agents.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. A series of benzodioxole derivatives were synthesized and evaluated for their ability to inhibit bacterial growth. The results demonstrated that certain derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria, indicating potential utility in treating infections .

Biological Research

Nitric Oxide Formation Inhibition

A notable application of imidazole derivatives is their role as selective inhibitors of nitric oxide synthase (NOS). A study highlighted the design of piperidine analogs based on the imidazole structure, which showed high potency in inhibiting nitric oxide production in human cells . This mechanism is crucial for developing treatments for conditions related to excessive nitric oxide production, such as inflammation.

Material Science

Polymer Development

The unique structural properties of this compound make it suitable for use in developing novel materials. Its incorporation into polymer matrices has been explored for creating advanced materials with specific mechanical and thermal properties. Research indicates that these polymers can be used in applications ranging from coatings to drug delivery systems.

Data Table: Summary of Applications

Case Study 1: Anticancer Efficacy

In a recent study published in Pharmaceutical Research, researchers synthesized a series of benzodioxole derivatives and evaluated their anticancer efficacy using various cancer cell lines. The most effective compound demonstrated a significant reduction in cell viability compared to controls, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Activity

A study conducted by Liu et al. (2023) focused on the antimicrobial properties of benzodioxole derivatives. The research revealed that specific compounds exhibited strong inhibitory effects against pathogenic bacteria, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-yl)-1H-imidazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., Cl in ) increase melting points (e.g., 202°C for Example 1 in vs. 179–201°C for non-halogenated analogs ).

- Benzodioxol vs. Indole : Benzodioxol’s oxygen atoms improve solubility compared to indole derivatives, which exhibit stronger hydrophobic interactions .

- Benzimidazole vs. Imidazole : Benzimidazoles (fused benzene-imidazole) display higher planarity and rigidity, affecting receptor binding .

Biological Activity

4-(1,3-Benzodioxol-5-yl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer properties, and mechanisms of action.

Chemical Structure

The compound features a benzodioxole moiety attached to an imidazole ring, which is known for its role in various biological functions. The structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that derivatives of imidazole, including this compound, exhibit notable antimicrobial activity. For instance, studies have shown that similar compounds demonstrate effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MIC) as low as 0.25 µg/mL for some derivatives .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound 26 | ≤ 0.25 | MRSA |

| Compound 32 | 4 | MRSA |

| Compound 5o | 0.289 | Candida parapsilosis |

Antifungal Activity

The antifungal potential of the compound has also been explored. For example, certain derivatives have shown promising results against fungal pathogens such as Candida parapsilosis and Aspergillus niger, with MIC values indicating strong antifungal activity .

Anticancer Activity

The anticancer properties of imidazole derivatives are well-documented. Research on related compounds has demonstrated their ability to induce apoptosis in cancer cells while exhibiting minimal cytotoxic effects on normal cells. For instance, a study highlighted a benzodioxol derivative that significantly reduced blood glucose levels in diabetic mice, suggesting potential anticancer effects related to metabolic regulation .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Compounds in this class may inhibit key enzymes such as nitric oxide synthase (iNOS), which is involved in inflammation and cancer progression .

- Receptor Modulation : Imidazole derivatives can act as agonists or antagonists at specific receptors, influencing various signaling pathways.

- DNA/RNA Interaction : Some studies suggest that these compounds can intercalate into nucleic acids, potentially disrupting their function and leading to cell death.

Case Studies

Several case studies have investigated the biological activity of related compounds:

- Study on Antimicrobial Activity : A comprehensive screening of imidazole derivatives revealed that specific substitutions on the imidazole ring significantly enhanced activity against MRSA and other pathogens .

- Antifungal Efficacy Assessment : Another study focused on the antifungal properties of benzodioxole-containing imidazoles found promising candidates for further development based on their low MIC values against common fungal strains .

- Anticancer Potential : Research into the metabolic effects of benzodioxole derivatives showed significant reductions in glucose levels in diabetic models, indicating potential therapeutic applications in cancer treatment .

Q & A

Basic: What are the standard synthetic protocols for preparing 4-(1,3-benzodioxol-5-yl)-1H-imidazole derivatives?

Methodological Answer:

The synthesis typically involves multi-step reactions, such as:

- Step 1: Alkylation of the imidazole core with a benzodioxol-containing electrophile (e.g., 6-chloro-1,3-benzodioxol-5-ylmethyl chloride) under basic conditions (NaH in THF/DMF) to introduce the benzodioxol moiety .

- Step 2: Functionalization of the imidazole ring via nucleophilic substitution or cross-coupling reactions. For example, thioether formation using 4-mercaptobenzoic acid derivatives in the presence of NaH .

- Purification: Column chromatography (silica gel, eluent: cyclohexane/ethyl acetate) and recrystallization from ethanol/water mixtures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.